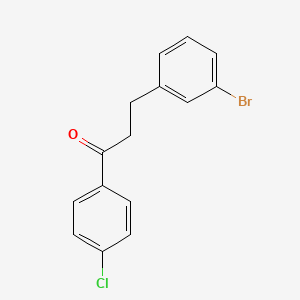
3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one
Overview
Description
3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one, also known as 3-Bromo-4-chlorophenyl propan-1-one, is a chemical compound that is used in a variety of scientific research applications. It is a white solid with a molecular weight of 273.99 g/mol and a melting point of 191-193 °C. It is an important intermediate in the synthesis of various compounds, and its properties make it a useful research tool.
Scientific Research Applications
Optical Properties and Semiconductor Applications
A study explored the optical and semiconductor applications of chalcone derivatives, including compounds structurally similar to 3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one. These compounds exhibit promising linear and nonlinear optical properties, making them suitable for use in semiconductor devices due to their good electron transport materials capabilities and thermal stability (Shkir et al., 2019).
Molecular Structure and Chemical Reactivity
Another study focused on the molecular structure, electronic properties, and chemical reactivity of a closely related compound, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Through density functional theory (DFT) methods, insights into the geometrical framework, spectroscopic aspects, and chemical reactivity of such compounds were achieved, highlighting their potential in chemical synthesis and material applications (Adole et al., 2020).
Antimicrobial and Antifungal Properties
Research into halogenated phenyl derivatives of 2,5-dihydrofuran-2-one demonstrated broad-spectrum in vitro activity against pathogenic yeasts and molds, particularly Aspergillus species. These findings support the potential for developing new antifungal agents based on such chemical structures (Buchta et al., 2004).
Anti-inflammatory and Gastroprotective Effects
Chalcone derivatives, including those with bromophenyl and chlorophenyl groups, have been synthesized and evaluated for their anti-inflammatory and gastroprotective activities. These compounds showed significant efficacy in reducing carrageenan-induced rat paw edema and protecting against acetylsalicylic acid-induced ulcers, suggesting their therapeutic potential in inflammatory diseases and gastric protection (Okunrobo et al., 2006).
DNA Binding and Urease Inhibition
Studies on new chalcones, including 3-(3-Bromo-phenyl)-1-(2-trifluoromethyl-phenyl)-propenone, demonstrated strong interactions with salmon sperm DNA and significant urease inhibition, indicating potential applications in biochemistry and pharmaceuticals. Theoretical and experimental analyses revealed these compounds' binding modes and efficiency, furthering our understanding of their molecular interactions and inhibition mechanisms (Rasool et al., 2021).
properties
IUPAC Name |
3-(3-bromophenyl)-1-(4-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-3,5-8,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAQAMYBIJYBSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701229393 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701229393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-1-(4-chlorophenyl)propan-1-one | |
CAS RN |
898782-42-8 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(4-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701229393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-4-((3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1532352.png)

![4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid](/img/structure/B1532354.png)
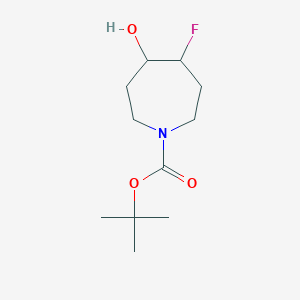
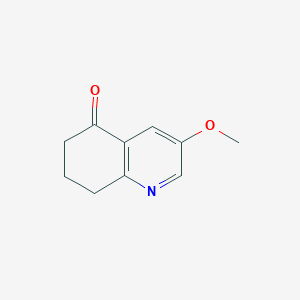
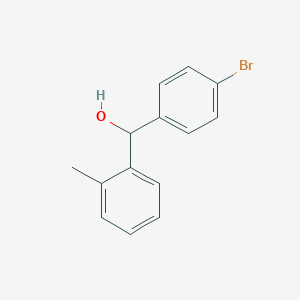
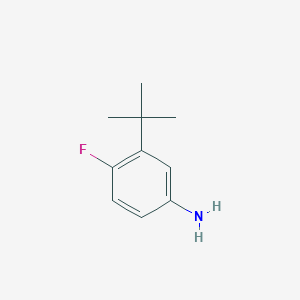
![2-{3-[2-amino-5-(trifluoromethyl)-3-pyridinyl]-2-propynyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1532362.png)
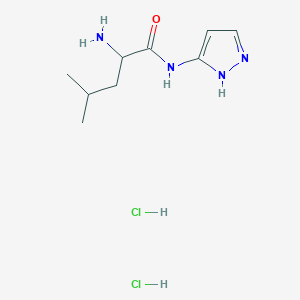
amine](/img/structure/B1532367.png)
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B1532368.png)
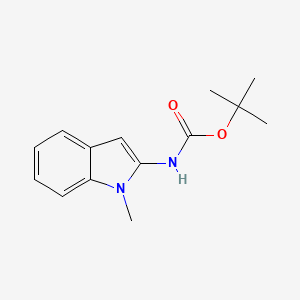
![6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B1532372.png)
